Stachybotramide
Overview
Description
Stachybotramide is a secondary metabolite produced by fungi of the genera Stachybotrys and Memnoniella . It has been found to stimulate the plasma cholesteryl ester transfer protein (CETP)-mediated transfer of cholesteryl esters (CE) from high-density lipoprotein (HDL) to both very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) .
Synthesis Analysis
Stachybotramide is synthesized by fungi of the genera Stachybotrys and Memnoniella . In one study, five derivatives of stachybotramide were prepared by acetylation and oxidation reaction for the purpose of structure elucidation .
Molecular Structure Analysis
The molecular structure of Stachybotramide is established based on extensive spectrometric (HRMS) and spectroscopic (1D and 2D NMR) analyses . The relative configuration of two known spirobenzofuranlactams was determined .
Chemical Reactions Analysis
Stachybotramide undergoes acetylation and reduction reactions for the purpose of structure elucidation . Five derivatives, stachybotrydial diacetate, stachybotramide triacetate, spirobenzofurandialcohol, stachybotrylactone, and stachybotrylactone diacetate, were prepared through these reactions .
Scientific Research Applications
Phenylspirodrimanes and Stachybotramide from Stachybotrys chartarum
Stachybotrys chartarum, a sponge-associated fungus, has been the source of several compounds including stachybotramide. A study highlighted the isolation of phenylspirodrimanes and stachybotramide from this fungus. These compounds were evaluated for cytotoxicity against aggressive cancer cell lines, including resistant human cancer lines. Compounds from this study exhibited cytotoxicity, suggesting potential applications in cancer research (Dayras et al., 2023).
Antibacterial Activity Against MRSA
A study involving the marine fungus Stachybotrys sp. MF347 identified various spirocyclic drimanes, including stachybotramide. These compounds exhibited antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), a clinically relevant pathogen. This research suggests the potential use of stachybotramide in developing new antibacterial agents (Wu et al., 2014).
Anti-HIV Activity
Research into the sponge-derived fungus Stachybotrys chartarum MXH-X73 revealed several phenylspirodrimanes, including compounds with anti-HIV activity. One of these compounds demonstrated inhibitory effects on HIV-1 replication, targeting reverse transcriptase. This indicates the potential application of stachybotramide-related compounds in HIV treatment (Ma et al., 2013).
Antihyperlipidemic Activities
In a study examining the endophytic fungus Stachybotrys chartarum from a sponge, numerous phenylspirodrimanes, including stachybotramide, were identified. These compounds were evaluated for antihyperlipidemic effects, showing promise in the treatment or management of lipid disorders (Li et al., 2014).
Safety And Hazards
properties
IUPAC Name |
(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-7'-(2-hydroxyethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-6'-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO5/c1-14-5-6-19-23(2,3)20(29)7-8-24(19,4)25(14)12-16-18(28)11-15-17(21(16)31-25)13-26(9-10-27)22(15)30/h11,14,19-20,27-29H,5-10,12-13H2,1-4H3/t14-,19+,20-,24+,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHECNBLIOXZXBL-TUJJLKMMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)CCO)O)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)CN(C5=O)CCO)O)(CC[C@H](C2(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Stachybotramide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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